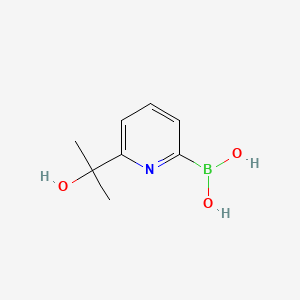

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)6-4-3-5-7(10-6)9(12)13/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKBHCOYAGROKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C(C)(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694453 | |

| Record name | [6-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-32-5 | |

| Record name | [6-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

An In-depth Technical Guide to the

Abstract

Pyridinylboronic acids and their derivatives are cornerstone building blocks in modern medicinal chemistry and materials science, primarily serving as crucial coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2] This guide provides a comprehensive, in-depth technical overview for the synthesis, purification, and characterization of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid, a valuable intermediate for drug discovery programs. Moving beyond a simple recitation of steps, this document elucidates the causal chemical principles behind the chosen synthetic strategy, offering field-proven insights into reaction optimization, purification challenges, and quality control. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a robust and reliable methodology.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target boronic acid begins with a logical disconnection of the carbon-boron bond. The most reliable and widely adopted method for introducing a boronic acid moiety onto a pyridine ring, particularly at the 2-position, is through a halogen-metal exchange followed by borylation. This strategy leverages the commercially available and structurally related 2-(6-Bromopyridin-2-yl)propan-2-ol as the ideal starting material.

The chosen retrosynthetic pathway is outlined below:

Caption: Overall workflow for the lithiation-borylation synthesis.

Detailed Experimental Protocol

Materials and Equipment:

-

Three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Anhydrous tetrahydrofuran (THF).

-

n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M).

-

Triisopropyl borate.

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M).

-

Starting Material: 2-(6-Bromopyridin-2-yl)propan-2-ol. [3] Procedure:

-

Setup: Under a nitrogen atmosphere, add 2-(6-Bromopyridin-2-yl)propan-2-ol (1.0 equiv) to anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to ensure the stability of the organolithium intermediate and prevent side reactions.

-

Lithiation: Add n-butyllithium solution (1.1 equiv) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the same flask, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C.

-

Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature.

-

Hydrolysis: Carefully quench the reaction by adding 2 M aqueous HCl. Stir vigorously for 30 minutes. The pH should be adjusted to be slightly acidic (pH ~5-6) to ensure the boronic acid is in its free form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

| Reagent | Molar Equiv. | Purpose | Key Consideration |

| 2-(6-Bromopyridin-2-yl)propan-2-ol | 1.0 | Starting Material | Must be anhydrous. |

| Anhydrous THF | - | Solvent | Strict exclusion of water is essential to prevent quenching of the organolithium. |

| n-Butyllithium (n-BuLi) | 1.1 | Lithiating Agent | A slight excess ensures complete conversion. Addition must be slow and at low temperature. |

| Triisopropyl Borate | 1.2 | Boron Source | A slight excess drives the borylation to completion. |

| 2 M Aqueous HCl | - | Hydrolysis/Workup | Quenches excess reagents and hydrolyzes the boronate ester to the boronic acid. |

Purification: Addressing the Challenges of Boronic Acids

Arylboronic acids are notoriously challenging to purify using standard silica gel chromatography. [4]They are polar, can adhere strongly to silica, and are prone to dehydration, forming cyclic boroxine anhydrides. Therefore, non-chromatographic methods are often preferred.

Protocol: pH-Mediated Purification

This method leverages the acidic nature of the boronic acid functional group. [5][6]

-

Basification: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction: Extract the organic solution with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Non-acidic organic impurities will remain in the organic layer.

-

Separation: Separate the aqueous layer and wash it once more with fresh organic solvent to remove any remaining impurities.

-

Acidification: Cool the aqueous layer in an ice bath and slowly add aqueous acid (e.g., 2 M HCl) with stirring until the pH is ~5-6. The pure boronic acid will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the purified (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid.

For particularly stubborn impurities, recrystallization or careful chromatography on neutral alumina or boric acid-treated silica gel may be employed. [7][8]

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the final product, especially before its use in sensitive downstream applications like Suzuki-Miyaura couplings.

| Analysis Technique | Expected Result |

| ¹H NMR | Aromatic protons on the pyridine ring, singlet for the two methyl groups of the propan-2-ol moiety, and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |

| LC-MS | A major peak corresponding to the mass of the target molecule (M+H⁺ for C₈H₁₂BNO₃: ~182.09 m/z). [] |

| HPLC | Purity analysis, typically aiming for >95% area under the curve (AUC). |

Application Spotlight: The Suzuki-Miyaura Coupling

The primary utility of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl halides. [10][11]The presence of the 2-pyridyl nitrogen can present challenges, such as slow transmetalation, but modern palladium catalysts and ligand systems have largely overcome these issues. [1][12]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(6-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Executive Summary

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a specialized heterocyclic organoboron compound of significant interest to the pharmaceutical and synthetic chemistry sectors. As a substituted 2-pyridylboronic acid, it serves as a critical building block in modern carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2][3] The physical properties of this reagent are not merely datasheet entries; they are fundamental parameters that dictate its storage, handling, reactivity, and ultimate success in complex synthetic routes. This guide provides an in-depth analysis of these properties, moving beyond simple values to explain the underlying chemical principles and their practical implications for researchers, scientists, and drug development professionals. We will explore the compound's structural and electronic characteristics, recommended analytical methodologies for its characterization, and the causal link between its physical state and its utility in the laboratory.

Introduction: The Strategic Importance of Substituted 2-Pyridylboronic Acids

The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules. Consequently, synthetic methods that allow for the precise and efficient incorporation of this heterocycle are of paramount importance. The Suzuki-Miyaura reaction has emerged as a powerful tool for this purpose, valued for its mild conditions and broad functional group tolerance.[2]

However, 2-substituted pyridinylboronic acids, such as the topic compound, present unique challenges. Their utility is often hampered by two competing factors:

-

Slow Transmetallation: The electron-deficient nature of the pyridine ring can slow the rate-critical transmetallation step in the catalytic cycle.[1]

-

Protodeboronation: These reagents are susceptible to decomposition through the cleavage of the C-B bond, a pathway that diminishes yield and complicates purification.[1]

Understanding the physical properties of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is the first line of defense against these challenges, enabling chemists to design robust reaction protocols and ensure reproducibility.

Core Physicochemical Properties

The fundamental physical characteristics of a reagent are the primary determinants of its behavior both on the shelf and in the reaction flask.

| Property | Value / Description | Source / Rationale |

| CAS Number | 1309981-32-5 | [4][5] |

| Molecular Formula | C₈H₁₂BNO₃ | Derived from structure |

| Molecular Weight | 181.00 g/mol | [6] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not widely reported. Unsubstituted pyridine-2-boronic acid melts at >300°C.[7] | The bulky hydroxypropyl substituent would likely alter the crystal packing and lower the melting point compared to the parent compound. Experimental determination is required. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in nonpolar solvents. | The molecule possesses both polar (boronic acid, hydroxyl) and aromatic (pyridine) functionalities, conferring this mixed solubility profile. |

Stability and Storage: Mitigating Protodeboronation

The stability of pyridinylboronic acids is a critical concern for researchers. The C-B bond is labile, particularly in the presence of moisture or protic solvents, leading to the undesired protodeboronation side reaction.

Recommended Storage Protocol: To maximize shelf-life and ensure experimental reproducibility, the compound must be stored under controlled conditions. Vendor recommendations include maintaining the material at 2-8 °C, under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light .[4] Storing the compound in a desiccator within this temperature range is a sound laboratory practice.

Lewis Acidity and Aggregation

Like all boronic acids, this compound is a Lewis acid due to the vacant p-orbital on the boron atom.[8][9] This property allows it to form reversible covalent bonds with Lewis bases.[8] In the solid state and in concentrated solutions, boronic acids can form aggregates or self-condense into boroxines (six-membered B₃O₃ rings), which can affect solubility and reactivity.[10] The presence of the intramolecular hydroxyl group and the pyridine nitrogen may lead to complex equilibria between monomeric, dimeric, and aggregated forms.

Analytical Characterization Workflow

Verifying the identity, purity, and integrity of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid before use is a non-negotiable step for achieving reliable synthetic outcomes. The following workflow represents a robust, self-validating system for characterization.

Caption: A standard workflow for the physicochemical characterization of a boronic acid reagent.

Expected Spectroscopic Signatures

While specific spectral data must be acquired experimentally, the known structure allows for the prediction of key features:

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The two methyl groups of the hydroxypropyl moiety would likely appear as a singlet in the alkyl region (δ 1.0-2.0 ppm). The hydroxyl proton (B-OH and C-OH) signals may be broad and their chemical shift highly dependent on solvent and concentration.

-

¹³C NMR: Aromatic carbons will be present in the δ 120-160 ppm range, while the aliphatic carbons of the side chain will be upfield.

-

¹¹B NMR: This technique is crucial for boron-containing compounds. A signal in the range of δ 20-30 ppm (relative to BF₃·OEt₂) would be indicative of a trigonal planar boronic acid.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show the protonated molecule [M+H]⁺ at m/z 182.0.

Key Experimental Protocols

The following protocols are presented as a guide for in-house validation of the reagent's physical properties.

Protocol 1: Purity Determination by Reverse-Phase HPLC

Causality: This method separates the target compound from potential impurities (e.g., the protodeboronated analog) based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. Its high resolution makes it the gold standard for purity assessment.

Methodology:

-

System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) on a standard HPLC system with a UV detector.

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the boronic acid, leading to better peak shape.

-

Solvent B: Acetonitrile.

-

-

Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve in 1 mL of a 50:50 mixture of Solvent A:B to create a 1 mg/mL stock solution. Further dilute as needed to be within the linear range of the detector.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Detector Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound).

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Data Analysis: Integrate the peak areas. Purity is expressed as the area of the main peak divided by the total area of all peaks.

Protocol 2: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to a literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities that disrupt the crystal lattice.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it under high vacuum for several hours. Finely grind the solid into a powder.

-

Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated digital melting point apparatus.

-

Heating Profile: Use a rapid heating rate (e.g., 10-15 °C/min) for a coarse determination. For a precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

Impact of Physical Properties on Synthetic Application

The physical properties of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid are not academic; they directly influence its performance in Suzuki-Miyaura coupling reactions.

Caption: The relationship between physical properties, experimental parameters, and synthetic success.

-

Purity: An accurately known purity is essential for correct stoichiometry. Using an impure reagent will result in a lower-than-expected concentration of the active coupling partner, leading to reduced yields and potentially unreacted starting material.

-

Solubility: The choice of solvent must ensure that all reagents, particularly the boronic acid, are fully dissolved at the reaction temperature to facilitate efficient mass transport and interaction with the catalyst in the homogeneous phase.

-

Stability: The inherent susceptibility to protodeboronation means that reaction conditions (base, temperature, presence of water) must be carefully optimized to favor the productive cross-coupling pathway over the degradative one.[1]

Conclusion

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a valuable synthetic intermediate whose effective use is intrinsically linked to a thorough understanding of its physical properties. Its identity as a solid with moderate polarity dictates its solubility and handling, while its chemical nature as a 2-pyridylboronic acid demands careful attention to stability to prevent protodeboronation. By employing the rigorous analytical workflows and experimental protocols detailed in this guide, researchers can ensure the quality of their starting material, leading to more reliable, reproducible, and successful outcomes in the synthesis of novel chemical entities for drug discovery and development.

References

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.

- (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid. CHIRALEN.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived

- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.

- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.

- 1309981-32-5|(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid. BLDpharm.

- (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid. PubChem - NIH.

- What is Pyridine-4-boronic acid? ChemicalBook.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid. Sigma-Aldrich.

- Pyridine-2-boronic acid, 95%. Thermo Scientific Chemicals.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chiralen.com [chiralen.com]

- 5. 1309981-32-5|(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid | C8H12BNO3 | CID 53398487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine-2-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 10. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

Spectroscopic and Structural Elucidation of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid: A Technical Guide

Introduction

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a pyridine ring, a boronic acid moiety, and a tertiary alcohol, offers multiple points for chemical modification, making it a valuable building block in the synthesis of complex molecules and functional materials. The boronic acid group is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Furthermore, the presence of the hydroxyl and pyridine nitrogen atoms introduces possibilities for hydrogen bonding and metal coordination, influencing the compound's solubility, crystal packing, and potential as a ligand.

Molecular Structure and Key Features

The structural attributes of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid are foundational to understanding its spectroscopic behavior. The molecule consists of a pyridine ring substituted at the 2- and 6-positions. The boronic acid group [-B(OH)₂] at the 2-position is a key functional group for cross-coupling reactions, while the 2-hydroxypropan-2-yl group at the 6-position provides a tertiary alcohol functionality.

Caption: Key regions in the predicted ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-6 |

| ~150.0 | C-2 |

| ~138.0 | C-4 |

| ~125.0 | C-3 |

| ~120.0 | C-5 |

| ~70.0 | C (CH₃)₂OH |

| ~30.0 | C(C H₃)₂OH |

Interpretation:

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atoms of the pyridine ring are expected in the range of 120-165 ppm. The C-2 carbon, directly attached to the boronic acid group, would be significantly deshielded and is predicted to appear around 150.0 ppm. The C-6 carbon, bonded to the hydroxypropyl group, is also expected to be downfield at approximately 165.0 ppm. The C-4 carbon is predicted at ~138.0 ppm, while C-3 and C-5 are expected at higher fields, around 125.0 ppm and 120.0 ppm, respectively. The signal for the carbon attached to the boron (C-2) may be broadened due to quadrupolar relaxation of the boron nucleus.

-

Hydroxypropyl Group Carbons: The quaternary carbon of the 2-hydroxypropan-2-yl group, attached to the oxygen atom, is predicted to resonate around 70.0 ppm. The two equivalent methyl carbons are expected at a much higher field, around 30.0 ppm.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

Boron-11 NMR is a specific technique for characterizing boron-containing compounds. The chemical shift of the ¹¹B nucleus is sensitive to its coordination number and the electronic environment.

Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Linewidth | Assignment |

| ~28-30 | Broad | Ar-B (OH)₂ |

Interpretation:

For a trigonal planar arylboronic acid, a relatively broad signal is expected in the range of +28 to +30 ppm in the ¹¹B NMR spectrum.[1] The broadness of the signal is a characteristic feature of the quadrupolar ¹¹B nucleus (I = 3/2). The exact chemical shift can be influenced by the solvent and the presence of any coordinating species.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid (C₈H₁₂BNO₃), the expected exact mass is approximately 181.09 g/mol .

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z (amu) | Interpretation |

| 182.10 | [M+H]⁺ (Molecular ion + proton) |

| 164.09 | [M+H - H₂O]⁺ (Loss of water) |

| 124.06 | [M+H - C₃H₇O]⁺ (Loss of isopropanol) |

Interpretation:

-

Molecular Ion: In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 182.10.

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation through the loss of small neutral molecules. A common fragmentation pathway would be the loss of a water molecule (18 amu) from the protonated molecular ion, giving a fragment at m/z 164.09. Another likely fragmentation would be the loss of the isopropanol group (59 amu), resulting in a fragment at m/z 124.06.

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (alcohol and boronic acid) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2930 | Medium | Aliphatic C-H stretch |

| ~1600, ~1570 | Medium | C=C and C=N ring stretching |

| ~1360 | Strong | B-O stretch |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

Interpretation:

-

O-H Stretching: A very broad and strong absorption band is expected in the 3600-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching vibrations from both the alcohol and the boronic acid functional groups.

-

C-H Stretching: Aromatic C-H stretching vibrations are predicted to appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the methyl groups will be observed between 2980 and 2930 cm⁻¹.

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected to show absorptions around 1600 cm⁻¹ and 1570 cm⁻¹.

-

B-O and C-O Stretching: A strong band around 1360 cm⁻¹ is characteristic of the B-O stretching vibration in the boronic acid group. The C-O stretching of the tertiary alcohol is expected to appear as a strong band around 1150 cm⁻¹.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid. The predicted ¹H, ¹³C, and ¹¹B NMR, mass spectrometry, and IR data are based on the known chemical structure and spectroscopic principles, supported by data from analogous compounds. This information serves as a valuable resource for researchers working with this compound, aiding in its synthesis, purification, and characterization. While this guide offers a robust theoretical framework, it is imperative that these predictions are validated against experimentally obtained data for definitive structural confirmation and quality assessment.

References

Sources

An In-Depth Technical Guide to the ¹H NMR Characterization of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Introduction

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a versatile scaffold in drug design, substituted with a boronic acid group, a key functional group for Suzuki-Miyaura cross-coupling reactions, and a 2-hydroxypropan-2-yl group, which can influence solubility and molecular interactions. The precise and unambiguous structural elucidation of this molecule is paramount for its application in any synthetic or biological context. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for this purpose, providing detailed information about the electronic environment and connectivity of protons within the molecule.

This technical guide provides a comprehensive analysis of the ¹H NMR characterization of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical aspects of interpreting the ¹H NMR spectrum of this and structurally related compounds.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is the foundation for interpreting its ¹H NMR spectrum. The key structural features and distinct proton environments are illustrated below:

Figure 1. Molecular structure highlighting the distinct proton environments.

The molecule possesses several distinct sets of protons that will give rise to unique signals in the ¹H NMR spectrum:

-

Pyridine Ring Protons (H³, H⁴, H⁵): These three aromatic protons are in different chemical environments due to the unsymmetrical 2,6-disubstitution pattern. Their chemical shifts and coupling patterns provide crucial information about the electronic effects of the substituents.

-

Methyl Protons ((CH₃)₂): The six protons of the two methyl groups on the 2-hydroxypropan-2-yl substituent are chemically equivalent and are expected to produce a single, intense signal.

-

Hydroxyl Protons (B(OH)₂ and C-OH): The protons of the boronic acid and the tertiary alcohol are exchangeable. Their signals are often broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum is the gold standard, a detailed prediction based on established principles of NMR spectroscopy provides a powerful framework for interpretation. The following analysis is based on typical chemical shifts for substituted pyridines and the influence of the specific functional groups present.

Pyridine Ring Protons (H³, H⁴, H⁵)

The chemical shifts of protons on a pyridine ring are significantly influenced by the electron-withdrawing nature of the nitrogen atom and the electronic properties of the substituents.[1][2] The boronic acid group at the C2 position is electron-withdrawing, while the 2-hydroxypropan-2-yl group at the C6 position is generally considered to be weakly electron-donating.

-

H⁴ (para to Nitrogen): This proton is expected to be the most deshielded of the three ring protons due to its position relative to the nitrogen and the two substituents. It will likely appear as a triplet due to coupling with both H³ and H⁵. The coupling constant, JH⁴-H³ and JH⁴-H⁵, are expected to be similar, in the range of 7-8 Hz, which is typical for ortho-coupling in pyridine rings.[3]

-

H⁵ (ortho to the 2-hydroxypropan-2-yl group): This proton will be influenced by the steric bulk and electronic nature of the adjacent substituent. It is expected to appear as a doublet of doublets, coupling to H⁴ (ortho-coupling, J ≈ 7-8 Hz) and H³ (meta-coupling, J ≈ 1-3 Hz).

-

H³ (ortho to the boronic acid group): This proton is also expected to be a doublet of doublets, coupling to H⁴ (ortho-coupling, J ≈ 7-8 Hz) and H⁵ (para-coupling, J < 1 Hz, often not resolved). The electron-withdrawing boronic acid group will deshield this proton.

Predicted Chemical Shift Ranges:

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H⁴ | 7.8 - 8.2 | t | JH⁴-H³ ≈ JH⁴-H⁵ ≈ 7-8 |

| H⁵ | 7.4 - 7.7 | dd | JH⁵-H⁴ ≈ 7-8, JH⁵-H³ ≈ 1-3 |

| H³ | 7.6 - 7.9 | dd | JH³-H⁴ ≈ 7-8, JH³-H⁵ ≈ 0-1 |

2-Hydroxypropan-2-yl Group Protons

-

Methyl Protons ((CH₃)₂): The six protons of the two equivalent methyl groups are not coupled to any other protons and will therefore appear as a sharp singlet. Due to the proximity of the electron-withdrawing pyridine ring and the hydroxyl group, their chemical shift is expected to be in the range of 1.4 - 1.6 ppm.

-

Tertiary Alcohol Proton (C-OH): The chemical shift of this proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It will likely appear as a broad singlet. In some deuterated solvents, this peak may not be observed due to exchange with deuterium.

Boronic Acid Protons (B(OH)₂)

The two protons of the boronic acid hydroxyl groups are also highly exchangeable and will appear as a broad singlet. Their chemical shift is very sensitive to the sample conditions. In the presence of D₂O, these protons will exchange with deuterium, and the signal will disappear from the spectrum. This "D₂O shake" experiment is a definitive method for identifying these exchangeable protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-quality and interpretable ¹H NMR spectrum of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid, the following experimental protocol is recommended:

1. Sample Preparation:

- Weigh approximately 5-10 mg of the compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the signals of exchangeable protons.

- Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

2. NMR Spectrometer Setup:

- Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion, particularly for the aromatic region.

- Tune and match the probe for the ¹H frequency.

- Shim the magnetic field to obtain high resolution and symmetrical peak shapes.

3. Data Acquisition:

- Acquire a standard one-dimensional ¹H NMR spectrum.

- Set an appropriate spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- Apply a 90° pulse angle and a relaxation delay of at least 2-3 seconds to ensure quantitative integration if desired.

4. D₂O Exchange Experiment:

- After acquiring the initial spectrum, add one to two drops of deuterium oxide (D₂O) to the NMR tube.

- Gently shake the tube to mix the contents.

- Re-acquire the ¹H NMR spectrum using the same parameters. The disappearance of signals confirms the presence of exchangeable -OH protons.

5. Data Processing:

- Apply a Fourier transform to the free induction decay (FID).

- Phase the spectrum to obtain pure absorption peaks.

- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm).

- Integrate the signals to determine the relative number of protons for each resonance.

Figure 2. Workflow for the ¹H NMR characterization of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid.

Trustworthiness and Self-Validation

The protocol described above contains inherent self-validation steps to ensure the trustworthiness of the results:

-

Internal Referencing: The use of the residual solvent peak for chemical shift calibration provides a consistent and reliable reference point.

-

Integration: The integral values of the signals should correspond to the number of protons in each environment (e.g., a 1:1:1 ratio for the pyridine protons and a 6H integral for the methyl groups relative to the single pyridine protons). Any deviation from this would indicate the presence of impurities or an incorrect structure.

-

D₂O Exchange: This experiment provides definitive proof of the assignment of the exchangeable hydroxyl protons, leaving no ambiguity.

-

Coupling Constants: The observed coupling constants must be consistent with the proposed structure. For instance, the reciprocal coupling between H⁴ and H⁵ should be observable in both signals.[4]

Conclusion

The ¹H NMR characterization of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a powerful method for confirming its structure and purity. A detailed analysis of the chemical shifts, multiplicities, and coupling constants of the pyridine ring protons, combined with the characteristic signals of the 2-hydroxypropan-2-yl group and the identification of exchangeable hydroxyl protons, allows for an unambiguous assignment of the entire molecule. By following the robust experimental protocol outlined in this guide, researchers can obtain high-quality, reliable, and self-validating ¹H NMR data, which is essential for advancing research and development in fields where this versatile molecule plays a crucial role.

References

-

Proton NMR signals and rings - Chemistry Stack Exchange. (2014, October 4). Retrieved from [Link]

-

Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation - Transactions of the Faraday Society (RSC Publishing). (n.d.). Retrieved from [Link]

-

14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure of Substituted 2-Pyridylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-pyridylboronic acids are a pivotal class of reagents in modern synthetic chemistry, particularly valued for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Their utility extends into medicinal chemistry and materials science, where the pyridine moiety imparts unique electronic and coordination properties. However, the inherent instability of many 2-pyridylboronic acids—often referred to as "the 2-pyridyl problem"—presents significant challenges in their synthesis, isolation, and characterization.[1] Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography provides invaluable insights into their stability, reactivity, and intermolecular interactions. This guide offers a comprehensive exploration of the crystal structures of substituted 2-pyridylboronic acids, detailing their synthesis, crystallization, and the profound impact of substituents on their supramolecular architecture.

Introduction: The Significance of 2-Pyridylboronic Acids and Their Crystal Structures

The 2-pyridyl group is a prevalent motif in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] Its inclusion can significantly influence a molecule's biological activity, solubility, and coordination properties. Boronic acids, characterized by the -B(OH)₂ functional group, are versatile intermediates that enable the facile introduction of this important heterocyclic fragment.

Despite their utility, 2-pyridylboronic acids are notoriously unstable, readily undergoing protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. This instability complicates their handling and purification. The formation of stable crystalline solids is therefore highly desirable, as it not only allows for long-term storage but also provides a pure, well-characterized source of the reagent for subsequent reactions.

X-ray crystallography is the definitive technique for elucidating the atomic-level structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise positions of atoms, bond lengths, bond angles, and the overall packing of molecules in the crystal lattice. This information is crucial for:

-

Understanding Stability: The nature and strength of intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal lattice, can be directly observed.

-

Rationalizing Reactivity: The solid-state conformation of the boronic acid group and its accessibility can provide clues about its reactivity in solution.

-

Informing Drug Design: For 2-pyridylboronic acid-containing drug candidates, the crystal structure reveals the molecule's shape and potential interaction sites, aiding in the design of more potent and selective therapeutics.

This guide will delve into the synthesis of substituted 2-pyridylboronic acids, provide detailed protocols for their crystallization, and present a comprehensive analysis of their crystal structures, with a focus on the influence of substituents on their supramolecular chemistry.

Synthesis of Substituted 2-Pyridylboronic Acids: Overcoming the Stability Challenge

The synthesis of 2-pyridylboronic acids is often challenging due to their propensity for protodeboronation. However, several reliable methods have been developed, often involving the use of protecting groups or carefully controlled reaction conditions.

General Synthetic Strategies

The most common approaches for the synthesis of pyridylboronic acids include:

-

Halogen-Metal Exchange followed by Borylation: This classic method involves the reaction of a 2-halopyridine with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate ester. Subsequent hydrolysis yields the desired boronic acid.

-

Palladium-Catalyzed Cross-Coupling Reactions: The Miyaura borylation, a variant of the Suzuki-Miyaura coupling, utilizes a palladium catalyst to couple a 2-halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a stable boronate ester. This ester can then be hydrolyzed to the boronic acid.

-

Iridium-Catalyzed C-H Borylation: This powerful method allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond, offering a more atom-economical approach.

The MIDA Boronate Strategy: A Paradigm Shift in Stability

A significant breakthrough in handling unstable boronic acids was the development of N-methyliminodiacetic acid (MIDA) boronates.[1] MIDA acts as a tridentate ligand, forming a stable, crystalline, and air-stable complex with the boronic acid. These MIDA boronates are readily purified by chromatography and can be stored for extended periods. The free boronic acid can be easily liberated in situ under mild basic conditions, making them highly versatile reagents in cross-coupling reactions.[1]

Detailed Experimental Protocol: Synthesis of (2-Methoxy-5-pyridinyl)boronic acid

This protocol describes the synthesis of (2-methoxy-5-pyridinyl)boronic acid from 5-bromo-2-methoxypyridine via a halogen-metal exchange reaction.[2]

Materials:

-

5-Bromo-2-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Triisopropyl borate

-

2.0 M Aqueous Sodium Hydroxide

-

Concentrated Hydrochloric Acid

-

Ethyl Acetate

-

Water

Procedure:

-

To a stirred solution of 5-bromo-2-methoxypyridine (0.131 mol) in anhydrous THF (130 mL) at -78 °C under an inert atmosphere, slowly add n-butyllithium (0.197 mol).

-

Maintain the temperature at -78 °C and continue stirring for 2 minutes.

-

Add triisopropyl borate (0.197 mol) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature over 12 hours.

-

Quench the reaction with 2.0 M aqueous sodium hydroxide (350 mL).

-

Wash the aqueous phase with ethyl acetate (2 x 200 mL).

-

Adjust the pH of the aqueous phase to 7.0 with concentrated hydrochloric acid to precipitate a white solid.

-

Collect the solid by filtration, wash with water, and dry to yield (6-methoxy-3-pyridinyl)boronic acid.[2]

Crystallization: From Crude Product to X-ray Quality Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure determination. The process is highly dependent on the compound's solubility, purity, and the choice of solvent system.

General Principles of Crystallization

Crystallization is the process of forming a solid crystalline material from a solution, melt, or more rarely, directly from a gas. For organic molecules like substituted 2-pyridylboronic acids, solution-based crystallization is the most common method. The key principle is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.

Common Crystallization Techniques

Several techniques can be employed to achieve the slow supersaturation required for single crystal growth:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.

-

Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the vial, reducing the solubility of the compound and inducing crystallization.

-

Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.

Step-by-Step Protocol: Crystallization of a Substituted 2-Pyridylboronic Acid by Slow Evaporation

This protocol provides a general guideline for the crystallization of a substituted 2-pyridylboronic acid. The choice of solvent is critical and may require screening of several options.

Materials:

-

Purified substituted 2-pyridylboronic acid

-

A selection of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, water)

-

Small glass vials or test tubes

-

Parafilm or aluminum foil

Procedure:

-

Solvent Screening: In small test tubes, test the solubility of a small amount of the purified compound in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

-

Preparation of a Saturated Solution: Once a suitable solvent or solvent mixture is identified, prepare a nearly saturated solution by dissolving the compound in the heated solvent.

-

Filtration: If any insoluble impurities are present, filter the hot solution through a pre-warmed filter paper into a clean vial. This step is crucial to remove any potential nucleation sites that could lead to the formation of polycrystalline material.

-

Slow Evaporation: Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Analysis of the Crystal Structure: Unveiling the Supramolecular Architecture

The crystal structures of substituted 2-pyridylboronic acids are primarily governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The nature and position of substituents on the pyridine ring can significantly influence these interactions and, consequently, the overall crystal packing.

The Dominant Role of Hydrogen Bonding

The boronic acid functional group, with its two hydroxyl groups, is an excellent hydrogen bond donor and acceptor. In the solid state, boronic acids typically form hydrogen-bonded dimers or catemers (chains). The pyridine nitrogen atom is also a strong hydrogen bond acceptor. The interplay between these hydrogen bonding motifs dictates the supramolecular assembly.

Common hydrogen bonding patterns observed in the crystal structures of substituted 2-pyridylboronic acids include:

-

O-H···O Hydrogen Bonds: These interactions lead to the formation of dimeric or polymeric structures involving the boronic acid groups.

-

O-H···N Hydrogen Bonds: The hydroxyl groups of the boronic acid can form strong hydrogen bonds with the pyridine nitrogen atom of a neighboring molecule.

-

N-H···O Hydrogen Bonds: In cases where the pyridine nitrogen is protonated, it can act as a hydrogen bond donor to the oxygen atoms of the boronic acid.

-

C-H···O and C-H···N Hydrogen Bonds: Weaker C-H···O and C-H···N interactions also contribute to the overall stability of the crystal lattice.

Impact of Substituents on Crystal Packing

The electronic and steric properties of substituents on the pyridine ring have a profound effect on the crystal packing.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the basicity of the pyridine nitrogen, strengthening O-H···N hydrogen bonds.

-

Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) can decrease the basicity of the pyridine nitrogen and may participate in other intermolecular interactions, such as halogen bonding.[3]

-

Steric bulk of the substituent can hinder or promote certain packing arrangements. For example, a bulky substituent may prevent the formation of planar sheets and lead to a more complex three-dimensional network.

Tabulated Crystallographic Data

The following table summarizes key crystallographic data for a selection of substituted 2-pyridylboronic acids, illustrating the influence of different substituents on their solid-state structures. Data is illustrative and would be populated from a comprehensive search of the Cambridge Structural Database (CSD).

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key H-Bonds (Donor-Acceptor) | CSD Refcode |

| 2-Pyridylboronic acid | C₅H₆BNO₂ | Monoclinic | P2₁/c | O-H···O, O-H···N | |||||

| 2-Methoxy-5-pyridylboronic acid | C₆H₈BNO₃ | Monoclinic | P2₁/n | O-H···O, O-H···N | |||||

| 2-Chloro-5-pyridylboronic acid | C₅H₅BClNO₂ | Monoclinic | P2₁/c | O-H···O, C-H···Cl | |||||

| 2-Bromo-3-pyridylboronic acid | C₅H₅BBrNO₂ | Orthorhombic | Pbca | O-H···O, O-H···N, C-H···Br |

Note: Specific values for cell parameters and CSD refcodes would be inserted here after a thorough database search.

Applications in Drug Development and Materials Science

The structural insights gained from crystallographic studies of substituted 2-pyridylboronic acids have significant implications for their application in various fields.

In drug development , understanding the three-dimensional structure of a boronic acid-containing drug candidate is essential for predicting its interaction with its biological target. For instance, bortezomib, a proteasome inhibitor used in cancer therapy, contains a boronic acid group that forms a covalent bond with the active site of the proteasome. The specific geometry of the boronic acid and its substituents is critical for its inhibitory activity.

In materials science , the ability of substituted 2-pyridylboronic acids to form well-defined supramolecular structures through hydrogen bonding and other non-covalent interactions makes them attractive building blocks for the design of functional materials. These include porous crystalline materials for gas storage and separation, and luminescent materials for sensing and imaging applications.

Conclusion

The crystal structure of substituted 2-pyridylboronic acids provides a wealth of information that is crucial for understanding their stability, reactivity, and potential applications. This in-depth technical guide has outlined the key synthetic strategies for accessing these valuable compounds, with a particular emphasis on overcoming their inherent instability. Detailed protocols for their crystallization have been provided to guide researchers in obtaining high-quality single crystals for X-ray diffraction analysis.

The analysis of the crystal structures reveals the dominant role of hydrogen bonding in directing the supramolecular assembly of these molecules. The interplay between O-H···O, O-H···N, and other weaker interactions, as well as the profound influence of substituents on the pyridine ring, dictates the final crystal packing. The structural knowledge gained from these studies is not only of fundamental academic interest but also has significant practical implications for the use of substituted 2-pyridylboronic acids in drug discovery and materials science. As the demand for novel pharmaceuticals and functional materials continues to grow, a deep understanding of the solid-state chemistry of these versatile building blocks will undoubtedly play a pivotal role in future innovations.

References

-

Burke, M. D.; Gillis, E. P. A General Solution for the 2-Pyridyl Problem. Angew. Chem. Int. Ed.2011 , 50(48), 11328-11329. [Link]

-

Purohit, P.; Armstrong, D. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals2021 , 11(2), 195. [Link]

Sources

A Senior Application Scientist's Guide to the Commercial Landscape and Practical Application of Functionalized Pyridinylboronic Acids in Modern Drug Discovery

Abstract

The pyridine nucleus is a cornerstone of modern medicinal chemistry, prominently featured in a significant portion of small molecule therapeutics approved by the U.S. Food and Drug Administration (FDA)[1][2]. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of biaryl and heteroaryl-aryl scaffolds, with pyridinylboronic acids serving as indispensable building blocks. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial availability, synthesis, handling, and application of functionalized pyridinylboronic acids. We will delve into the practical challenges associated with these reagents, particularly their stability, and present field-proven strategies and detailed protocols to enable their successful utilization in drug discovery pipelines.

Introduction: The Ascendancy of the Pyridine Ring and the Pivotal Role of Pyridinylboronic Acids

The prevalence of the pyridine scaffold in FDA-approved drugs is a testament to its versatile role as a pharmacophore[1]. Its ability to act as a hydrogen bond acceptor, its modulation of physicochemical properties, and its capacity to engage in various biological interactions make it a privileged structure in drug design. Essential medicines spanning diverse therapeutic areas, including esomeprazole, imatinib, and amlodipine, feature this core heterocyclic motif[1].

The Suzuki-Miyaura reaction has revolutionized the synthesis of complex molecules by enabling the efficient formation of carbon-carbon bonds. Pyridinylboronic acids are key reagents in these transformations, allowing for the direct introduction of the pyridinyl moiety. However, the unique electronic nature of the pyridine ring introduces specific challenges, most notably the instability of certain isomers, which necessitates a nuanced and expert approach to their use.

The Commercial Landscape: Sourcing Functionalized Pyridinylboronic Acids

A diverse array of functionalized pyridinylboronic acids and their stable derivatives are commercially available, providing researchers with a rich toolkit of building blocks. Leading suppliers have invested significantly in expanding their catalogs to meet the demands of medicinal chemistry programs.

When procuring these critical reagents, it is imperative to consider not only the structural diversity offered but also the quality and documentation provided by the supplier. A reliable supplier will provide comprehensive analytical data, including ¹H NMR, and often ¹¹B NMR and LC-MS, to verify the purity and integrity of the material.

Table 1: Key Commercial Suppliers of Functionalized Pyridinylboronic Acids

| Supplier | Representative Offerings & Strengths | Website |

| Sigma-Aldrich (Merck) | Extensive catalog of substituted pyridinylboronic acids, including various isomers and functional group patterns.[3] Also offers air-stable MIDA ester derivatives.[4][5] | |

| Combi-Blocks | A research-based manufacturer with a wide selection of combinatorial building blocks, including a significant portfolio of pyridinylboronic acids.[6][7][8][9] | |

| Boron Molecular | A specialist chemical manufacturer founded on boronic acid chemistry, offering a broad range of pyridinylboronic acids and their pinacol esters.[10][11][12][13] | [Link] |

| Fluorochem | A supplier of fine chemicals for research and development, with a catalog that includes pyridinylboronic acid MIDA esters.[14] | |

| Ambeed | Provides a wide range of organoboron compounds, including various pyridinylboronic acids and their MIDA esters.[15][16] |

Navigating the Chemistry: Synthesis and Stability of Pyridinylboronic Acids

While commercial sourcing is often the most efficient route, the need for novel or proprietary structures frequently necessitates in-house synthesis. The choice between purchasing and synthesizing depends on factors such as commercial availability, cost, scale, and the synthetic chemistry expertise of the research team.

Common Synthetic Routes

The most prevalent methods for synthesizing pyridinylboronic acids involve the borylation of a pyridinyl organometallic intermediate.

-

Halogen-Metal Exchange Followed by Borylation: This is a classic and widely used method, particularly for large-scale preparations. A halopyridine (typically bromo- or iodopyridine) is treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate). Subsequent acidic workup furnishes the desired boronic acid.[17][18][19][20]

-

Palladium-Catalyzed Borylation (Miyaura Borylation): This method involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This approach often offers broader functional group tolerance compared to halogen-metal exchange.

Figure 1: Common synthetic workflows for the preparation of pyridinylboronic acids.

The Stability Challenge: A Tale of Three Isomers

A critical consideration when working with pyridinylboronic acids is their inherent stability, which varies significantly depending on the position of the boronic acid group.

-

3- and 4-Pyridinylboronic Acids: These isomers are generally stable, crystalline solids that can be handled with standard laboratory precautions.

-

2-Pyridinylboronic Acids: This isomer is notoriously unstable and prone to rapid protodeboronation (hydrolysis of the C-B bond).[21][22] This instability makes the free boronic acid challenging to isolate, purify, and store, often leading to poor reproducibility in cross-coupling reactions.[21][23]

Protecting Group Strategies for Enhanced Stability

To overcome the instability of 2-pyridinylboronic acids and to enable iterative cross-coupling strategies, various protecting groups have been developed. These strategies mask the reactive boronic acid moiety, rendering it stable to a wider range of reaction conditions.

-

Pinacol Esters: While commonly used, bulky pinacol esters primarily offer steric protection and are more stable than the free boronic acids. However, they can still be susceptible to hydrolysis.

-

N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air- and moisture-tolerant crystalline solids.[4] They are inert to many reaction conditions, including chromatography. The boronic acid can be released in situ under slow-release conditions (mild aqueous base), which minimizes the concentration of the unstable free boronic acid and favors cross-coupling over decomposition.[22] This has provided a general solution to the "2-pyridyl problem".[22]

-

Potassium Trifluoroborates (BF₃K): These salts are also highly stable, crystalline solids that are easy to handle. The active boronic acid can be generated under specific reaction conditions.

Figure 2: Protection-deprotection strategy for stabilizing pyridinylboronic acids.

Best Practices in the Lab: Handling, Storage, and Quality Control

Adherence to strict handling and QC protocols is paramount for achieving reproducible results with pyridinylboronic acids.

Storage and Handling

-

Storage: Store all pyridinylboronic acids, especially the 2-isomer and its derivatives, under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).

-

Handling: Minimize exposure to air and moisture. Weigh and dispense reagents promptly, preferably in a glovebox or under a stream of inert gas.

Quality Control Protocol for Incoming Reagents

It is strongly recommended to verify the identity and purity of all new batches of pyridinylboronic acids.

Step-by-Step QC Protocol:

-

Visual Inspection: Note the color and consistency of the material. It should be a free-flowing solid.

-

¹H NMR Spectroscopy:

-

Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquire a standard ¹H NMR spectrum.

-

Verify the expected aromatic proton signals and their integration. Check for the absence of significant impurities.

-

-

¹¹B NMR Spectroscopy:

-

This is a highly informative technique for boronic acids.[24]

-

Tricoordinate boronic acids (sp²-hybridized boron) typically show a broad signal in the range of δ 27-33 ppm.[25][26]

-

Tetracoordinate boronate species (sp³-hybridized boron), which can form in the presence of Lewis bases, appear further upfield (δ 5-15 ppm).[24]

-

The presence of multiple boron signals may indicate the formation of boroxine anhydrides or other species.

-

-

LC-MS Analysis:

-

Dissolve a small sample in a suitable solvent (e.g., acetonitrile/water).

-

Analyze by LC-MS to confirm the molecular weight of the desired product and to assess purity.

-

The Suzuki-Miyaura Coupling: A Practical Protocol

The following is a general, robust protocol for the Suzuki-Miyaura coupling of a functionalized pyridinylboronic acid with an aryl bromide.

Core Components and Rationale

-

Palladium Pre-catalyst: Pd(dppf)Cl₂ is a reliable and versatile catalyst for many Suzuki couplings. For more challenging couplings, specialized catalysts and ligands (e.g., phosphine oxides, XPhos) may be required.[23]

-

Base: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Na₂CO₃) is typically effective. The base is crucial for the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or acetonitrile) and water is standard. The water is necessary to dissolve the base and facilitate the reaction.

-

Degassing: It is critical to remove dissolved oxygen from the reaction mixture, as oxygen can deactivate the palladium catalyst.

Detailed Experimental Protocol

Reaction: 4-Pyridinylboronic acid + 1-Bromo-4-fluorobenzene → 4-(4-Fluorophenyl)pyridine

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add:

-

1-Bromo-4-fluorobenzene (1.0 eq)

-

4-Pyridinylboronic acid (1.2 eq)[27]

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Pd(dppf)Cl₂ (3 mol%)

-

-

Seal the flask with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Prepare a degassed solvent mixture: A 4:1 mixture of acetonitrile and water. Sparge the solvents with argon or nitrogen for at least 30 minutes prior to use.[27]

-

Using a syringe, add the degassed solvent mixture to the flask under a positive pressure of inert gas.

-

Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-16 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: A Legacy of Innovation

Boronic acids are not only versatile synthetic intermediates but also constitute the active pharmacophore in several FDA-approved drugs. Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, was the first boronic acid-containing drug to receive FDA approval in 2003.[28][29] This was followed by others, including ixazomib and the β-lactamase inhibitor vaborbactam.[28][30] The ability of the boronic acid moiety to form reversible covalent bonds with serine residues in enzyme active sites is a key aspect of their mechanism of action. While specific examples of marketed drugs derived directly from commercially available functionalized pyridinylboronic acids are proprietary, the widespread use of the pyridine motif in pharmaceuticals strongly implies their critical role in the discovery and development of new chemical entities.

Conclusion and Future Outlook

Functionalized pyridinylboronic acids are indispensable reagents in modern drug discovery. The commercial availability of a wide range of these building blocks, coupled with advanced stabilizing strategies like MIDA boronates, has empowered medicinal chemists to explore novel chemical space with greater efficiency. A thorough understanding of their synthesis, stability, and handling is crucial for their successful application. As synthetic methodologies continue to evolve, we can anticipate the development of even more diverse and robust pyridinylboron reagents, further accelerating the discovery of next-generation therapeutics.

References

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

-

Hao, W., & Song, M. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394–5397. [Link]

-

Boron Molecular. (n.d.). Pyridine-4-boronic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.

-

Interchim. (n.d.). COMBI-BLOCKS INC. Retrieved from [Link]

-

R&D Chemicals. (n.d.). Combi-Blocks, Inc. Retrieved from [Link]

-

Organoboron. (n.d.). 4-pyridyl boric acid. Retrieved from [Link]

-

Organoboron. (n.d.). Pyridine boronic acids database. Retrieved from [Link]

-

Santos, M. A., & Marques, F. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4945. [Link]

-

DergiPark. (n.d.). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Retrieved from [Link]

-

Green, D. V. S., & O'Brien, P. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(47), 20790-20800. [Link]

- Google Patents. (n.d.). DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters.

-

Boron Molecular. (n.d.). Pyridine Archives - Page 5 of 9. Retrieved from [Link]

-

ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

-

PubChem. (2023). Combi-Blocks Data Source. Retrieved from [Link]

-

Boron Molecular. (n.d.). Pyridine Archives - Page 8 of 9. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Singh, U. P., & Singh, R. K. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of the Indian Chemical Society, 101(1), 101235. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Drugs containing boronic acid approved by the Food and Drug... Retrieved from [Link]

-

Zlatic, C. A., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15029–15036. [Link]

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

-

Dick, G. R., Knapp, D. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition, 51(48), 12092-12096. [Link]

-

Farr-Jones, S., Smith, S. O., Kettner, C. A., & Bachovchin, W. W. (1993). 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Biochemistry, 32(47), 12651–12655. [Link]

-

Semantic Scholar. (n.d.). A General Solution for the 2-Pyridyl Problem. Retrieved from [Link]

-

Yang, F., Zhu, M., Zhang, J., & Zhou, H. (2018). Recent developments in the medicinal chemistry of single boron atom-containing compounds. MedChemComm, 9(2), 201–211. [Link]

-

ScienceDirect. (n.d.). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. Retrieved from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-甲氧基吡啶基-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-吡啶基硼酸甲基亚氨基二乙酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Pyridinylboronic acid MIDA ester 95 1104636-72-7 [sigmaaldrich.com]

- 6. COMBI-BLOCKS INC [interchim.com]

- 7. Combi-Blocks [combi-blocks.com]

- 8. rdchemicals.com [rdchemicals.com]

- 9. Combi-Blocks - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 10. boronmolecular.com [boronmolecular.com]

- 11. boronmolecular.com [boronmolecular.com]

- 12. Boron Molecular | Fisher Scientific [fishersci.com]

- 13. boronmolecular.com [boronmolecular.com]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. 1692-15-5 | Pyridine-4-boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 16. 1104636-72-7 | 4-Pyridinylboronic acid MIDA ester | Organoborons | Ambeed.com [ambeed.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 19. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. par.nsf.gov [par.nsf.gov]

- 25. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 26. rsc.org [rsc.org]

- 27. reddit.com [reddit.com]

- 28. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Chemical Stability and Storage of Pyridylboronic Acids for Researchers and Drug Development Professionals

Pyridylboronic acids are indispensable reagents in modern synthetic chemistry, serving as critical building blocks in the construction of complex molecules. Their utility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, has cemented their role in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. However, the benchtop stability of these compounds, especially certain isomers, presents a significant challenge that can impede synthetic efficiency and compromise experimental reproducibility. This guide provides an in-depth exploration of the factors governing the stability of pyridylboronic acids, outlines their primary degradation pathways, and offers field-proven strategies for their proper storage, handling, and stabilization.

The Dichotomy of Stability in Pyridylboronic Acids

The stability of a pyridylboronic acid is fundamentally dictated by the position of the boronic acid moiety on the pyridine ring. This structural nuance gives rise to vastly different chemical behaviors, a critical piece of knowledge for any researcher employing these reagents.

-

3- and 4-Pyridylboronic Acids: These isomers are generally considered to be robust and exhibit good stability.[1] Their electronic structure allows them to behave similarly to other stable heteroaromatic boronic acids, making them relatively straightforward to handle and store for extended periods.[2][3]

-

2-Pyridylboronic Acids: In stark contrast, 2-pyridylboronic acids are notoriously unstable.[4] The proximity of the nitrogen lone pair to the boron center facilitates rapid degradation through specific intramolecular pathways, making their use in synthesis challenging without appropriate stabilization strategies.[2][5]

The following table summarizes the key stability differences:

| Isomer Position | General Stability | Key Degradation Pathway | Handling Considerations |

| 2-Pyridyl | Highly Unstable | Rapid Protodeboronation[2][3] | Requires stabilization (e.g., as MIDA ester) or in situ generation.[4][6] |

| 3-Pyridyl | Stable[1] | Slow Protodeboronation[2][3] | Standard handling for boronic acids is sufficient.[1] |

| 4-Pyridyl | Stable | Slow Protodeboronation[2][3] | Standard handling for boronic acids is sufficient. |

Core Degradation Pathways: Mechanisms and Mitigation